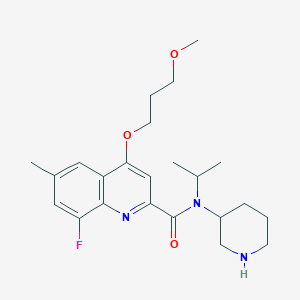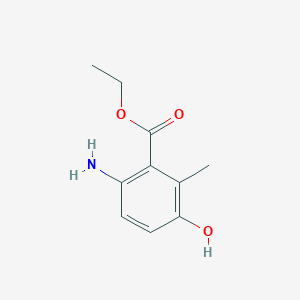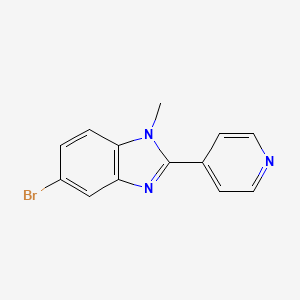
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H24O3 It is a derivative of benzaldehyde, featuring an ethylhexoxy group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-ethylhexanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the benzaldehyde and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-Ethylhexoxy)-4-methoxybenzoic acid.
Reduction: 3-(2-Ethylhexoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethylhexoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethylhexoxy group, making it less lipophilic.
2-Ethylhexanol: Lacks the benzaldehyde and methoxy groups, limiting its reactivity.
3-(2-Ethylhexoxy)benzaldehyde: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is unique due to the presence of both the ethylhexoxy and methoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its potential reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H24O3 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
3-(2-ethylhexoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-16-10-14(11-17)8-9-15(16)18-3/h8-11,13H,4-7,12H2,1-3H3 |
InChIキー |
YDKCPCVYYZZTPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=C(C=CC(=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)





![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)




